(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Chiral HPLC Enantiomeric excess Lenacapavir intermediate

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (CAS 1626481-45-5 free base) is the enantiopure amine building block that constitutes the central core (Fragment A) of lenacapavir, the first-in-class HIV-1 capsid inhibitor. The compound is synthesized via a seven‑step route featuring a dynamic kinetic resolution (DKR) that delivers the single (S)-enantiomer in 25–30% overall isolated yield and has been demonstrated on a >200 g scale.

Molecular Formula C13H10Br2F2N2
Molecular Weight 392.04 g/mol
Cat. No. B13339022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
Molecular FormulaC13H10Br2F2N2
Molecular Weight392.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br
InChIInChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1
InChIKeyQTZBWPGHYZUOES-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine is the Definitive Chiral Amine Fragment for Lenacapavir Synthesis


(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (CAS 1626481-45-5 free base) is the enantiopure amine building block that constitutes the central core (Fragment A) of lenacapavir, the first-in-class HIV-1 capsid inhibitor [1]. The compound is synthesized via a seven‑step route featuring a dynamic kinetic resolution (DKR) that delivers the single (S)-enantiomer in 25–30% overall isolated yield and has been demonstrated on a >200 g scale [2]. Its procurement value for drug development, analytical reference standard use, and process research derives directly from the absolute stereochemical requirement of the final API: only the (S)-configuration affords the picomolar antiviral potency of lenacapavir, while the (R)-antipode is a process impurity [1][3].

Generic Substitution of the (S)-Amine Intermediate is Not Viable: The Quantitative Cost of Chirality


Interchanging the (S)-amine with the racemate, the (R)-enantiomer, or a regioisomeric dibromopyridine analog is not chemically or economically neutral. The final API, lenacapavir, achieves its picomolar HIV-1 capsid inhibition (EC50 = 105 pM) only when assembled from the (S)-configured Fragment A [1]. The (R)-enantiomer is classified as Lenacapavir Impurity 4 and must be controlled below pharmacopoeial thresholds [2]. From a process economics perspective, the Medicines for All (M4ALL) seven‑step route to the single enantiomer provides a raw material cost (RMC) reduction of 33–41% relative to the baseline Gilead route, meaning that purchasing the racemate and performing downstream chiral separation increases overall cost and complexity [3]. The evidence below quantifies these differences in chiral purity, synthetic efficiency, cost, and scalability.

Head-to-Head Quantitative Evidence: (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine vs. Closest Analogs


Chiral Purity (enantiomeric excess) Required for API Potency: (S)-Amine vs. Racemic Mixture

The S-enantiomer is the sole stereoisomer that, upon incorporation, yields lenacapavir with HIV-1 EC50 = 105 pM [1]. The M4ALL DKR process produces Fragment A (S)-amine with enantiomeric excess (ee) values ranging from 67% to 100%, depending on the reaction temperature; the optimized protocol consistently delivers >99% ee at 40–50 °C [2]. In contrast, the racemic mixture (4-rac) obtained prior to resolution exhibits 0% ee and requires an additional chiral resolution step, adding process time and cost.

Chiral HPLC Enantiomeric excess Lenacapavir intermediate

Synthetic Route Efficiency: M4ALL Seven‑Step Process vs. Baseline Gilead Frag A Route

The M4ALL seven‑step route to the enantiopure (S)-amine (Fragment A) achieves a 33–41% reduction in raw material cost (RMC) compared with Gilead's baseline route to the same intermediate [1]. This cost advantage is realized while delivering the (S)-amine in 25–30% overall isolated yield, demonstrated at scales up to 200 g [1]. The baseline Gilead route, by contrast, relies on a sulfinamide‑based chiral auxiliary approach that involves more expensive reagents and generates higher waste streams [2].

Process mass intensity Raw material cost Lenacapavir Frag A

Biocatalytic Route Efficiency: Engineered Aminotransferase vs. DKR Resolution

An engineered aminotransferase (ATA) developed by directed evolution converts the corresponding ketone substrate to the desired (S)-amine with >90% conversion and >99% enantiomeric excess, effectively eliminating the need for classical resolution [1]. In comparison, the DKR‑based resolution used in the M4ALL seven‑step route achieves 25–30% overall isolated yield of the (S)-amine after crystallization of the N‑acetyl‑D‑leucine salt [2]. The ATA‑based process therefore offers a nearly three‑fold improvement in conversion while maintaining equivalent chiral purity.

Biocatalysis Directed evolution Chiral amine resolution

Scalability Benchmarking: Gram‑Scale Bench vs. Multi‑Hundred Gram Demonstration

The M4ALL seven‑step synthesis of the enantiopure (S)-amine has been demonstrated at scales up to 200 g, confirming process robustness beyond the typical 1–10 g academic bench scale [1]. The Gilead process development report on lenacapavir sodium API assembly likewise utilizes this (S)-amine intermediate at multi‑gram scale, but many alternative literature routes to the racemic amine remain un‑validated beyond 5 g [2]. The availability of a validated 200 g scale process reduces scale‑up risk for procurement decisions.

Scale‑up Process demonstration Procurement readiness

Priority Application Scenarios for (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine


GMP‑Grade Lenacapavir API Manufacturing via Fragment‑Based Convergence

The (S)-amine serves as Fragment A in the convergent assembly of lenacapavir sodium API. Use of the enantiopure (S)-amine directly avoids the downstream chiral chromatography that would be required if the racemate were purchased [1]. The M4ALL route's 33–41% RMC reduction translates into tangible cost savings at manufacturing scale [2].

Analytical Reference Standard for Pharmacopoeial Impurity Control

Both the (S)-amine and its (R)-enantiomer (Lenacapavir Impurity 4) are required as reference standards to validate HPLC methods for the API release testing. The certified purity of commercial lots (≥98% HPLC) ensures fitness‑for‑purpose for method validation [1].

Biocatalysis Process Development for Green Chemistry Initiatives

The engineered aminotransferase route delivers >90% conversion and >99% ee of the (S)-amine, making it an ideal benchmark substrate for comparing the efficiency of novel ATA variants or for developing continuous‑flow biocatalytic processes [1].

Structure–Activity Relationship (SAR) Studies of HIV Capsid Inhibitors

Investigators performing SAR around the central pyridine core require the individual, stereochemically defined (S)-amine and (R)-amine as starting materials. Substituting the racemate would confound biological readouts, as only the (S)-configuration yields an active capsid inhibitor (lenacapavir EC50 = 105 pM) [1][2].

Quote Request

Request a Quote for (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.